molecular formula C12H21NO5 B2501496 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1785096-97-0

1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

Cat. No. B2501496
CAS RN: 1785096-97-0
M. Wt: 259.302
InChI Key: JEBRCXVVNPFMDQ-UHFFFAOYSA-N
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Description

“1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1785096-97-0 . It has a molecular weight of 259.3 . The compound is typically stored at normal temperatures and has a physical form of powder .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound can be determined by methods such as X-ray diffraction and density functional theory (DFT) calculation .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.3 . It is a powder that is stored at normal temperatures .

Scientific Research Applications

Chemical Synthesis

This compound is used in chemical synthesis, particularly in the production of other complex molecules . Its unique chemical structure allows it to be used as a building block in the synthesis of various other compounds .

Pharmaceutical Industry

The compound plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals . It’s used in the synthesis of drugs and has been involved in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Dipeptide Synthesis

The compound has been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Chiral Separation

An effective approach to separate chiral (2 S,4 S)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 S)-TBMP)) from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1- (tert -butoxy carbonyl)-4- (methoxymethyl) pyrrolidine-2-carboxylic acid ((2 S,4 R)-TBMP), an important intermediate for the anti-HCV drug Velpatasvir, was developed for the first time .

Biological Research

The compound is used in biological research due to its unique properties . It allows researchers to explore new avenues for addressing a diverse array of health conditions, from neurological disorders to metabolic diseases .

Formation of Stable NCAs

The compound has been used in the formation of stable N-tert-Butoxy-Carboynl Anyhydrides (NCAs) . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBRCXVVNPFMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

CAS RN

1785096-97-0
Record name 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid
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